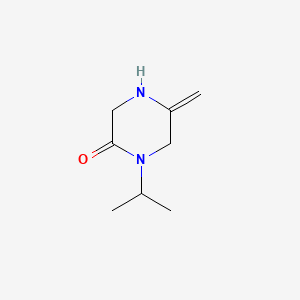
5-Methylidene-1-(propan-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Piperazinedione,1-(1-methylethyl)-(9CI): is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by a piperazine ring with two carbonyl groups at the 2 and 5 positions and an isopropyl group attached to the nitrogen at the 1 position
準備方法
Synthetic Routes and Reaction Conditions:
Cyclization of N-substituted amino acids: One common method involves the cyclization of N-substituted amino acids under acidic or basic conditions to form the piperazine ring.
Reductive amination: Another method includes the reductive amination of diketopiperazines with appropriate amines under hydrogenation conditions.
Industrial Production Methods: Industrial production of 2,5-Piperazinedione,1-(1-methylethyl)-(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed:
Oxidation: Formation of diketopiperazines with additional oxygen functionalities.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential as a scaffold in drug design and development.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2,5-Piperazinedione,1-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 2,5-Piperazinedione, 1-methyl-
- 2,5-Piperazinedione, 3-(1-methylethyl)-, (3s)-
- 2,5-Piperazinedione,3-(1,1-dimethylethyl)-, (3S)-
Comparison:
- 2,5-Piperazinedione,1-(1-methylethyl)-(9CI) is unique due to the presence of the isopropyl group at the 1 position, which can influence its chemical reactivity and biological activity.
- Compared to 2,5-Piperazinedione, 1-methyl-, the isopropyl group provides steric hindrance and different electronic effects.
- The presence of different substituents in similar compounds can lead to variations in their physical properties, reactivity, and potential applications.
特性
CAS番号 |
55290-78-3 |
|---|---|
分子式 |
C8H14N2O |
分子量 |
154.21 g/mol |
IUPAC名 |
5-methylidene-1-propan-2-ylpiperazin-2-one |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-5-7(3)9-4-8(10)11/h6,9H,3-5H2,1-2H3 |
InChIキー |
AFKUUFVBRMETOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC(=C)NCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


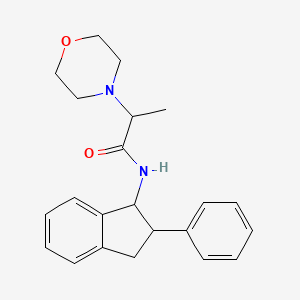
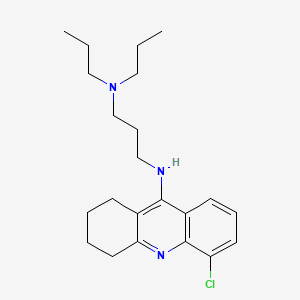
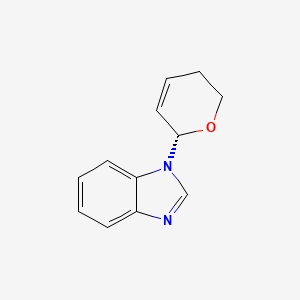
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
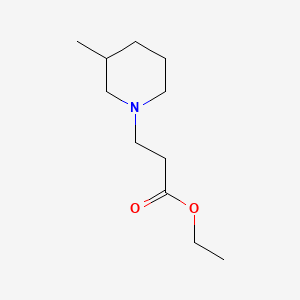
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
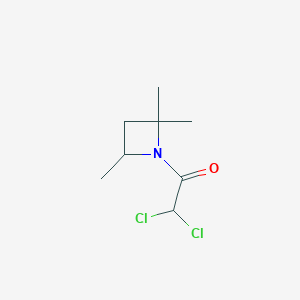

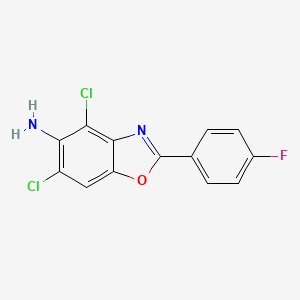
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

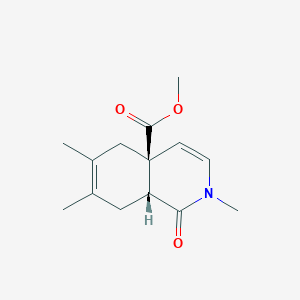
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
